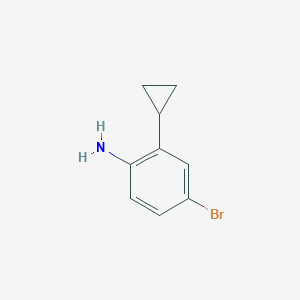![molecular formula C16H17NO5S B2395416 2-[(3-Methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid CAS No. 1008003-24-4](/img/structure/B2395416.png)
2-[(3-Methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is also known by its chemical name, Mefenamic acid. Mefenamic acid is used for the treatment of pain, fever, and inflammation. It is a potent analgesic and anti-inflammatory agent that is widely used in the medical field. It is a white crystalline powder that is soluble in ethanol and slightly soluble in water.
Mechanism of Action
Mefenamic acid exerts its pharmacological effects by inhibiting the activity of the cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the development of inflammation, pain, and fever. Mefenamic acid inhibits the activity of both COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins.
Biochemical and Physiological Effects:
Mefenamic acid has been shown to exhibit potent analgesic and anti-inflammatory effects. It has also been found to exhibit antipyretic activity, which means that it can reduce fever. Mefenamic acid is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 2-4 hours. It is metabolized in the liver and excreted in the urine.
Advantages and Limitations for Lab Experiments
Mefenamic acid is widely used in laboratory experiments due to its potent analgesic and anti-inflammatory activities. It is also relatively inexpensive and readily available. However, it has some limitations, such as its potential toxicity and the need for careful dosing. Mefenamic acid can cause gastrointestinal side effects such as nausea, vomiting, and diarrhea. It can also cause renal toxicity and should be used with caution in patients with kidney disease.
Future Directions
There are several potential future directions for research on Mefenamic acid. One area of interest is the development of new formulations that can improve its bioavailability and reduce its side effects. Another area of interest is the investigation of its potential use in the treatment of other conditions, such as cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of Mefenamic acid and its effects on various physiological systems.
Synthesis Methods
The synthesis of Mefenamic acid involves the reaction of 3-methoxybenzenesulfonyl chloride with 3-phenylpropanoic acid in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization from a suitable solvent.
Scientific Research Applications
Mefenamic acid has been extensively studied for its pharmacological properties. It has been found to exhibit potent analgesic and anti-inflammatory activities. It is also known to inhibit the production of prostaglandins, which are known to play a key role in the development of pain, fever, and inflammation. Mefenamic acid has been used in the treatment of various conditions such as menstrual cramps, arthritis, and migraine headaches.
properties
IUPAC Name |
2-[(3-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-22-13-8-5-9-14(11-13)23(20,21)17-15(16(18)19)10-12-6-3-2-4-7-12/h2-9,11,15,17H,10H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIMNFLGMZZQAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxybenzyl)-6-[6-[(3-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2395335.png)



![N-[(2-chlorophenyl)methyl]-3-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide](/img/structure/B2395343.png)



![4-methyl-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2395352.png)
![N-(4-fluorophenyl)-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2395354.png)
![N-(1,3-benzothiazol-2-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B2395355.png)
![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B2395356.png)